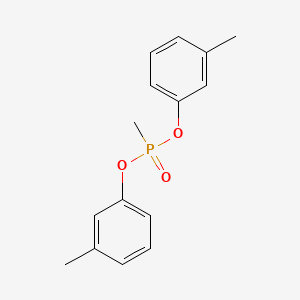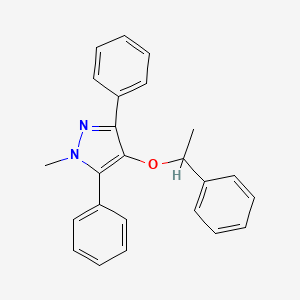
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes a methyl group at position 1, phenyl groups at positions 3 and 5, and a 1-phenylethoxy group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole core: This can be accomplished by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole ring.
Substitution at position 1:
Substitution at positions 3 and 5: The phenyl groups at positions 3 and 5 can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Introduction of the 1-phenylethoxy group at position 4: This can be achieved through a CuI-catalyzed coupling reaction of 4-iodopyrazole with 1-phenylethanol in the presence of potassium t-butoxide and 3,4,7,8-tetramethyl-1,10-phenanthroline under microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The phenyl and 1-phenylethoxy groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is not well-documented. based on its structural features, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenyl and 1-phenylethoxy groups may enhance its binding affinity to hydrophobic pockets in target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
1-Methyl-3,5-diphenylpyrazole: Lacks the 1-phenylethoxy group, which may result in different biological activities and binding properties.
4-Methoxy-1-phenylpyrazole: Contains a methoxy group instead of the 1-phenylethoxy group, leading to variations in its chemical reactivity and biological effects.
4-Ethoxy-1-phenylpyrazole: Similar to 4-methoxy-1-phenylpyrazole but with an ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
60627-91-0 |
|---|---|
分子式 |
C24H22N2O |
分子量 |
354.4 g/mol |
IUPAC名 |
1-methyl-3,5-diphenyl-4-(1-phenylethoxy)pyrazole |
InChI |
InChI=1S/C24H22N2O/c1-18(19-12-6-3-7-13-19)27-24-22(20-14-8-4-9-15-20)25-26(2)23(24)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChIキー |
INGJWBUHJRHOSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)OC2=C(N(N=C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


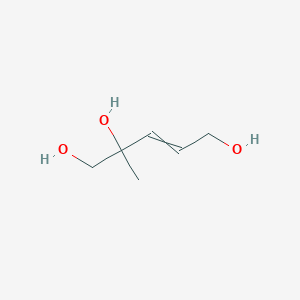
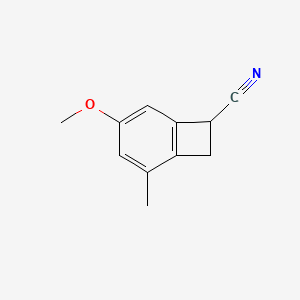
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

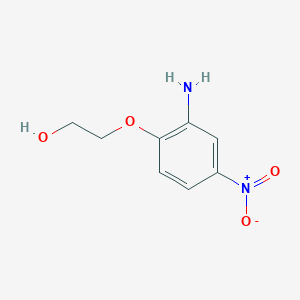
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
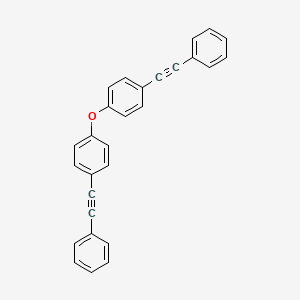


![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
